molecular formula C14H16N4O3 B2449251 2-Methyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097932-81-3

2-Methyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No.: B2449251
CAS No.: 2097932-81-3
M. Wt: 288.307
InChI Key: ZHHPFVJFALZYFW-UHFFFAOYSA-N
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Description

2-Methyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine moiety linked through an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, which is then coupled with a pyrrolidine derivative. The final step involves the introduction of the pyrimidine ring through a nucleophilic substitution reaction. Common reagents used in these reactions include bases like sodium hydride and solvents such as dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic processes to reduce the need for stoichiometric reagents.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized to form oxazole N-oxides.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring would yield oxazole N-oxides, while reduction of the pyrimidine ring would produce dihydropyrimidines.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biology: It can be used in the study of biological pathways and mechanisms, particularly those involving pyrimidine metabolism.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Industry: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or enzymes, potentially inhibiting their function. The oxazole and pyrrolidine moieties can enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2-Methyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}thiazole: Similar structure but with a thiazole ring instead of a pyrimidine ring.

    2-Methyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}imidazole: Similar structure but with an imidazole ring instead of a pyrimidine ring.

Uniqueness

The uniqueness of 2-Methyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine lies in its specific combination of functional groups and ring systems, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-9-7-12(17-21-9)14(19)18-6-4-11(8-18)20-13-3-5-15-10(2)16-13/h3,5,7,11H,4,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHPFVJFALZYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(C2)OC3=NC(=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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